molecular formula C21H19Cl2N3OS B2630739 1-(2,4-dichlorophenyl)-N-(4-methoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide CAS No. 393825-27-9

1-(2,4-dichlorophenyl)-N-(4-methoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide

Cat. No. B2630739
CAS RN: 393825-27-9
M. Wt: 432.36
InChI Key: WQAWZXGWEGXCDR-UHFFFAOYSA-N
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Description

1-(2,4-dichlorophenyl)-N-(4-methoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide is a useful research compound. Its molecular formula is C21H19Cl2N3OS and its molecular weight is 432.36. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis and Molecular Docking Studies :

    • Compounds related to the query, including 3-(4-chlorophenyl)-5-(thiophene-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide, were synthesized and characterized using X-ray diffraction, FT-IR, and UV-Vis spectroscopies. Hirshfeld surface analysis and molecular docking studies provided insights into potential interactions with target proteins (Uzun, 2022).
  • Regioselective Synthesis under Ultrasound Irradiation :

    • A series of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates, chemically related to the compound , were synthesized with high regioselectivity and yields, using ultrasound irradiation. This methodology significantly reduced reaction times (Machado et al., 2011).
  • Anticonvulsant Activity Study :

    • Synthesis of chalcones and 2-pyrazoline derivatives, including compounds similar to the query, showed established pharmacological effects. Some derivatives demonstrated significant anticonvulsant activity in animal models (Beyhan et al., 2017).
  • Anti-inflammatory and Antimicrobial Effects :

    • Novel 2-pyrazoline analogues exhibited significant anti-inflammatory effects mediated by inhibition of phospholipase A2, suggesting potential as nonsteroidal anti-inflammatory drugs. They also showed excellent antimicrobial activities against various bacterial and fungal strains (Lokeshwari et al., 2017).
  • Biological Activity Analysis via Microwave-Assisted Synthesis :

    • Biological activities of various pyrazole derivatives were estimated using the PASS prediction software, demonstrating the utility of microwave-assisted synthesis in the efficient creation of biologically active compounds (Swarnkar et al., 2014).
  • Cytotoxic Heterocyclic Compounds Synthesis :

    • New pyrazole, pyrimidine, and isoxazole derivatives bearing certain substituents were synthesized and showed promising growth inhibitory effects against cancer cell lines, highlighting their potential in chemotherapy (Mansour et al., 2020).
  • Solvent-Free Synthesis and Spectral Correlations :

    • Substituted pyrazole-1-carbothioamides were synthesized using a solvent-free method, achieving high yields and purity. Spectral data of these compounds were correlated, providing insights into their chemical properties (Thirunarayanan & Sekar, 2013).
  • Antidepressant Activities of Pyrazoline Derivatives :

    • Several pyrazoline derivatives demonstrated antidepressant activities in animal models, suggesting potential applications in mental health treatment (Palaska et al., 2001).
  • Anti-Inflammatory Activity of Pyrrolo[2,3-d]pyrimidine Derivatives :

    • Novel pyrrolo[2,3-d]pyrimidine derivatives were synthesized and evaluated for their anti-inflammatory activities, showing significant effects in vivo (Mohamed et al., 2013).
  • Synthesis and Bioactivity Study :

    • A pyrazoline compound demonstrated strong antioxidant activity and antibacterial properties against both Gram-positive and Gram-negative bacteria, as well as toxicity in toxicity assays (Khotimah et al., 2018).

properties

IUPAC Name

1-(2,4-dichlorophenyl)-N-(4-methoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19Cl2N3OS/c1-27-16-7-5-15(6-8-16)24-21(28)26-12-11-25-10-2-3-19(25)20(26)17-9-4-14(22)13-18(17)23/h2-10,13,20H,11-12H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQAWZXGWEGXCDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=S)N2CCN3C=CC=C3C2C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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